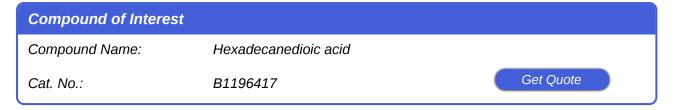


# Spectroscopic Analysis of Hexadecanedioic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **hexadecanedioic acid**, a dicarboxylic acid with applications in various research and development sectors. The guide details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **hexadecanedioic acid**. Both <sup>1</sup>H and <sup>13</sup>C NMR spectra provide detailed information about the carbon-hydrogen framework.

### **Data Presentation**

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Hexadecanedioic Acid** 



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~12.0	Broad Singlet	2H	-COOH
2.18	Triplet	4H	-CH2-COOH
1.49	Quintet	4H	-CH2-CH2-COOH
1.24	Multiplet	20H	-(CH <sub>2</sub> )-

Solvent: DMSO-d<sub>6</sub>. Frequency: 400 MHz.

Table 2: 13C NMR Spectroscopic Data for Hexadecanedioic Acid

Chemical Shift (δ) ppm	Assignment
174.4	-СООН
33.7	-CH <sub>2</sub> -COOH
29.1	-(CH <sub>2</sub> )-
28.8	-(CH <sub>2</sub> )-
28.6	-(CH <sub>2</sub> )-
24.5	-CH <sub>2</sub> -CH <sub>2</sub> -COOH

Solvent: DMSO-d<sub>6</sub>. Frequency: 100 MHz.

### **Experimental Protocol**

A sample of approximately 10 mg of **hexadecanedioic acid** is dissolved in 600  $\mu$ L of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).[1] The use of a deuterated solvent is crucial to avoid strong solvent signals in the <sup>1</sup>H NMR spectrum.[2] The solution is then transferred to a 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz spectrometer.[3][4] Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of DMSO-d<sub>6</sub> ( $\delta$  = 2.50 ppm for <sup>1</sup>H and  $\delta$  = 39.51 ppm for <sup>13</sup>C).[5][6]



### Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in **hexadecanedioic acid**. The characteristic vibrations of the carboxylic acid groups are prominent features of the IR spectrum.

#### **Data Presentation**

Table 3: Characteristic IR Absorption Bands for Hexadecanedioic Acid

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2917	Strong	C-H stretch (alkane)
2849	Strong	C-H stretch (alkane)
1690	Strong	C=O stretch (carboxylic acid dimer)
1471	Medium	C-H bend (scissoring)
1412	Medium	O-H bend (in-plane)
1295	Strong, Broad	C-O stretch and O-H bend combination
935	Broad	O-H bend (out-of-plane)

Sample Preparation: KBr Pellet

### **Experimental Protocol**

A solid sample of **hexadecanedioic acid** is prepared for IR analysis using the KBr (potassium bromide) pellet method.[7][8][9][10] Approximately 1-2 mg of the finely ground sample is intimately mixed with about 100-200 mg of dry, spectroscopic grade KBr powder.[8][10] The mixture is then compressed in a die under high pressure (typically 8-10 tons) to form a thin, transparent pellet.[9] A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide, as well as any impurities in the KBr.[9]



## **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **hexadecanedioic acid**, aiding in its identification and structural confirmation.

### **Data Presentation**

The electron ionization (EI) mass spectrum of **hexadecanedioic acid** exhibits a molecular ion peak and several characteristic fragment ions. The molecular weight of **hexadecanedioic acid** is 286.41 g/mol .[11]

Table 4: Key Mass Spectrometry Data for **Hexadecanedioic Acid** (Electron Ionization)

m/z	Relative Intensity (%)	Proposed Fragment
286	< 1	[M]+ (Molecular Ion)
268	~ 5	[M - H <sub>2</sub> O] <sup>+</sup>
241	~ 10	[M - COOH]+
129	~ 30	[C7H13O2] <sup>+</sup>
111	~ 45	[C7H11O] <sup>+</sup>
98	~ 100	[C <sub>6</sub> H <sub>10</sub> O] <sup>+</sup> (Base Peak)
84	~ 60	[C₅H8O] <sup>+</sup>
55	~ 75	[C <sub>4</sub> H <sub>7</sub> ]+

Source: Based on NIST WebBook data.[11]

### **Experimental Protocol**

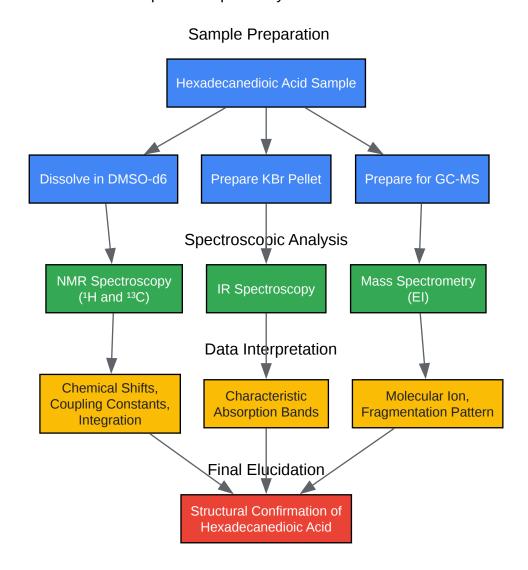
The mass spectrum is obtained using an electron ionization (EI) source.[11] The sample is introduced into the ion source, typically after separation by gas chromatography (GC-MS). In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector measures the abundance of each ion, generating a mass spectrum.



# **Spectroscopic Analysis Workflow**

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **hexadecanedioic acid**.

Workflow for Spectroscopic Analysis of Hexadecanedioic Acid



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Caption: Spectroscopic analysis workflow for hexadecanedioic acid.



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